molecular formula C18H28N2O3 B13807241 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide CAS No. 78109-82-7

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No.: B13807241
CAS No.: 78109-82-7
M. Wt: 320.4 g/mol
InChI Key: RMCOVVOYWJIODN-UHFFFAOYSA-N
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Description

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a morpholinylpropyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a suitable butanol derivative is reacted with the benzamide intermediate.

    Attachment of the Morpholinylpropyl Group: The final step involves the attachment of the morpholinylpropyl group through a nucleophilic substitution reaction, where a morpholine derivative is reacted with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide can be compared with other similar compounds, such as:

    2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group.

    2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.

    4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

78109-82-7

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C18H28N2O3/c1-2-3-13-23-17-8-5-4-7-16(17)18(21)19-9-6-10-20-11-14-22-15-12-20/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,19,21)

InChI Key

RMCOVVOYWJIODN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2

Origin of Product

United States

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